n-Methylthiotetrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C2H4N4S |

|---|---|

Molecular Weight |

116.15 g/mol |

IUPAC Name |

1-methylsulfanyltetrazole |

InChI |

InChI=1S/C2H4N4S/c1-7-6-2-3-4-5-6/h2H,1H3 |

InChI Key |

RXUWFHRBKJDCMV-UHFFFAOYSA-N |

Canonical SMILES |

CSN1C=NN=N1 |

Synonyms |

1-methyl-5-mercaptotetrazole 1-methyl-5-thio-tetrazole 1-methyltetrazole-5-thiol 1-N-methyl-5-thiotetrazole 1-N-methyl-5-thiotetrazole sodium 5-mercapto-N-methyltetrazole N-methyl-thio-tetrazole N-methyltetrazolethiol N-methylthiotetrazole |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to n-Methylthiotetrazole: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Methylthiotetrazole (NMTT), also known as 1-methyl-5-mercaptotetrazole, is a heterocyclic organic compound of significant interest in medicinal chemistry. It is a crucial structural component, appearing as a side chain in several cephalosporin (B10832234) antibiotics. The presence of this moiety has been linked to clinically significant biological activities, most notably the incidence of hypoprothrombinemia through interference with vitamin K metabolism. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological implications of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Structure

This compound is a white to off-white crystalline powder. Its fundamental chemical and physical properties are summarized in the tables below. The molecule exists in tautomeric forms, with the thione form being predominant in the solid state.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂H₄N₄S | [1][2] |

| Molecular Weight | 116.15 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 125-128 °C | [4][5][6] |

| Boiling Point (Predicted) | 111.6 ± 23.0 °C | [4] |

| pKa (Predicted) | 0.70 ± 0.20 | [4][5] |

| Solubility | Slightly soluble in chloroform, methanol, and water. | [4] |

Table 2: Structural Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | 1-methyl-1H-tetrazole-5-thiol | [7] |

| CAS Number | 13183-79-4 | [7] |

| SMILES | CN1C(=S)N=NN1 | [7] |

| InChI Key | XOHZHMUQBFJTNH-UHFFFAOYSA-N | [1] |

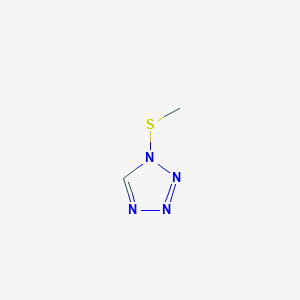

Structural Elucidation

The structural analysis of this compound reveals a five-membered tetrazole ring with a methyl group attached to a nitrogen atom and a thiol group attached to the carbon atom. However, spectroscopic studies, particularly infrared spectroscopy, have demonstrated that in the solid state and in an argon matrix, the compound predominantly exists as its thione tautomer: 1-methyl-1,4-dihydro-5H-tetrazole-5-thione .[8] This tautomerism is a critical aspect of its chemical behavior and reactivity.

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of sodium methylamino dithiocarboxylate with sodium azide (B81097). The general workflow for this synthesis is outlined below.

Experimental Protocol Overview

A patented synthesis method describes the following key steps:

-

Reaction: Sodium methylamino dithiocarboxylate and sodium azide are used as the primary reactants. The reaction is carried out in water, which serves as the solvent. An alkali solution is utilized as a catalyst, and the mixture is subjected to reflux.

-

Neutralization and Isolation: Following the reflux, the reaction mixture is neutralized to a pH of 6-7 using a protic acid. This causes the crude product to precipitate.

-

Purification: The crude 1-methyl-5-mercaptotetrazole is then purified by recrystallization from a mixed solvent system of toluene (B28343) and water to yield the final, high-purity product.[9]

Spectroscopic Analysis

Spectroscopic techniques are essential for the characterization and identification of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by the absence of a distinct S-H stretching band and the presence of a strong C=S stretching vibration, confirming the predominance of the thione tautomer in the solid state.[10] The spectra have been fully assigned through computational and experimental studies.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is used to confirm the presence of the methyl group. The PubChem database indicates the availability of 1H NMR spectral data.[7]

-

Mass Spectrometry (MS): Mass spectrometry data is available and can be used to confirm the molecular weight of the compound.[7]

Biological Activity and Significance in Drug Development

This compound is most renowned for its role as a structural component of several second and third-generation cephalosporin antibiotics, including cefamandole, cefoperazone, and moxalactam.[11] The presence of the NMTT side chain in these antibiotics has been associated with a clinically significant adverse effect: hypoprothrombinemia , a condition characterized by a deficiency of prothrombin (a blood clotting factor), which can lead to an increased risk of bleeding.[11][12]

Mechanism of Action: Interference with the Vitamin K Cycle

The underlying mechanism for NMTT-induced hypoprothrombinemia is its inhibition of the vitamin K cycle. Specifically, NMTT inhibits the enzyme vitamin K epoxide reductase .[4] This enzyme is crucial for the regeneration of the active form of vitamin K, which is a necessary cofactor for the gamma-carboxylation of glutamic acid residues in several blood clotting factors, including prothrombin (Factor II), Factor VII, Factor IX, and Factor X.

The inhibition of vitamin K epoxide reductase by NMTT leads to a decrease in the synthesis of these active clotting factors, resulting in hypoprothrombinemia.[7][8] This mechanism is similar to that of coumarin (B35378) anticoagulants like warfarin.

This biological activity necessitates careful monitoring of patients receiving NMTT-containing cephalosporins, particularly those with pre-existing conditions that may predispose them to vitamin K deficiency.

Conclusion

This compound is a molecule with significant implications in the field of medicinal chemistry and drug development. Its well-defined chemical and structural properties, coupled with a clear understanding of its biological mechanism of action, are crucial for the safe and effective use of pharmaceuticals containing this moiety. This guide provides a foundational understanding for researchers and clinicians working with NMTT and related compounds, highlighting the importance of its chemical characteristics in dictating its biological effects. Further research into the synthesis and detailed spectroscopic characterization of NMTT will continue to be of value to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. GSRS [precision.fda.gov]

- 3. prepchem.com [prepchem.com]

- 4. chembk.com [chembk.com]

- 5. chembk.com [chembk.com]

- 6. 5-Mercapto-1-methyltetrazole | 13183-79-4 [chemicalbook.com]

- 7. 5-Mercapto-1-methyltetrazole | C2H4N4S | CID 2723772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 9. CN112094244A - Synthesis method of 1-methyl-5-mercapto tetrazole - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. scientificlabs.ie [scientificlabs.ie]

- 12. 1-Phenyl-1H-tetrazole-5-thiol 98 15052-19-4 [sigmaaldrich.com]

The Dual-Edged Sword: N-Methylthiotetrazole in Cephalosporins - A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Mechanisms and Clinical Implications of the N-Methylthiotetrazole Side Chain in Cephalosporin (B10832234) Antibiotics.

The this compound (NMTT) moiety, a heterocyclic side chain present in several second and third-generation cephalosporin antibiotics, plays a significant role in two major, clinically relevant adverse effects: hypoprothrombinemia and a disulfiram-like reaction to alcohol. This technical guide provides a comprehensive overview of the mechanisms of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved biochemical pathways.

Core Toxicities Associated with the NMTT Side Chain

The presence of the NMTT side chain has been linked to two primary dose- and time-dependent toxicities:

-

Hypoprothrombinemia and Coagulopathy : The NMTT side chain is a well-established cause of vitamin K-responsive hypoprothrombinemia, which can lead to an increased risk of bleeding.[1][2][3][4][5][6][7][8][9][10] This occurs through the inhibition of the vitamin K cycle, a critical pathway for the post-translational modification of several clotting factors.

-

Disulfiram-like Reaction : Concurrent ingestion of alcohol and cephalosporins containing the NMTT side chain can induce a disulfiram-like reaction, characterized by flushing, nausea, vomiting, and cardiovascular effects.[11][12][13][14][15][16] This reaction is a result of the inhibition of a key enzyme in alcohol metabolism.

Mechanism of Action: A Tale of Two Enzymes

The NMTT side chain exerts its effects by inhibiting two distinct enzymes:

Inhibition of Vitamin K Epoxide Reductase

The primary mechanism behind NMTT-induced hypoprothrombinemia is the inhibition of the enzyme Vitamin K epoxide reductase (VKOR).[1][2][3][6][7][17] This enzyme is a crucial component of the vitamin K cycle, responsible for regenerating the reduced form of vitamin K (vitamin K hydroquinone). Vitamin K hydroquinone (B1673460) is an essential cofactor for the enzyme gamma-glutamyl carboxylase, which catalyzes the carboxylation of glutamic acid residues on vitamin K-dependent coagulation factors (II, VII, IX, and X).

Inhibition of VKOR by the NMTT side chain leads to an accumulation of inactive vitamin K 2,3-epoxide and a depletion of the active, reduced form of vitamin K.[1][3] This, in turn, impairs the gamma-carboxylation of clotting factors, resulting in the circulation of under-carboxylated, non-functional coagulation proteins, known as Proteins Induced by Vitamin K Absence or Antagonist-II (PIVKA-II).[1][2] The resulting deficiency in functional clotting factors leads to a prolongation of prothrombin time (PT) and an increased risk of bleeding. This mechanism is analogous to that of coumarin (B35378) anticoagulants like warfarin (B611796).[1][3]

Figure 1: Inhibition of the Vitamin K Cycle by this compound.

Inhibition of Aldehyde Dehydrogenase

The disulfiram-like reaction caused by NMTT-containing cephalosporins is due to the inhibition of the enzyme aldehyde dehydrogenase (ALDH).[11][12][16] ALDH is the second enzyme in the major pathway of alcohol metabolism, responsible for the oxidation of acetaldehyde (B116499) to acetate.

When ALDH is inhibited by the NMTT side chain, the consumption of ethanol (B145695) leads to the accumulation of acetaldehyde in the bloodstream.[12] Acetaldehyde is a toxic metabolite, and its elevated levels are responsible for the characteristic symptoms of the disulfiram-like reaction, including flushing, tachycardia, hyperventilation, nausea, and vomiting.

Figure 2: Inhibition of Alcohol Metabolism by this compound.

Quantitative Data Summary

A systematic review and meta-analysis of clinical studies have quantified the association between the use of NMTT-containing cephalosporins and the risk of coagulopathy. The results are summarized in the tables below.

Table 1: Association of NMTT-Containing Cephalosporins with Hypoprothrombinemia and Prothrombin Time (PT) Prolongation

| Outcome | Odds Ratio (95% CI) | Significance |

| Hypoprothrombinemia | 1.676 (1.275–2.203) | Significant |

| PT Prolongation | 2.050 (1.398–3.005) | Significant |

| Bleeding | 1.359 (0.920–2.009) | Not Significant |

| Data from a meta-analysis of 15 studies.[5][6][10][11] |

Table 2: Subgroup Analysis of Hypoprothrombinemia Risk for Specific NMTT-Containing Cephalosporins

| Cephalosporin | Odds Ratio (95% CI) | Significance |

| Cefoperazone | 2.506 (1.293–4.860) | Significant |

| Cefamandole | 3.247 (1.083–9.733) | Significant |

| Moxalactam | 3.367 (1.725–6.572) | Significant |

| Data from a meta-analysis.[3][5][11] |

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the effects of the NMTT side chain.

Protocol 1: In Vitro Vitamin K Epoxide Reductase (VKOR) Inhibition Assay (HPLC-Based)

Objective: To determine the inhibitory effect of NMTT on VKOR activity by measuring the conversion of vitamin K epoxide (KO) to vitamin K.

Materials:

-

Enzyme source: Microsomes from cells overexpressing VKOR or purified VKOR protein.

-

Substrate: Vitamin K1 2,3-epoxide (KO).

-

Reducing agent: Reduced Glutathione (GSH).

-

Reaction buffer (e.g., 200 mM HEPES, pH 7.5, containing 150 mM KCl).

-

Quenching solution (e.g., Isopropanol/hexane mixture).

-

NMTT compound for testing.

Procedure:

-

Prepare reaction mixtures containing the reaction buffer and GSH.

-

Add the enzyme source to the reaction mixtures. For inhibition studies, pre-incubate the enzyme with various concentrations of NMTT.

-

Initiate the reaction by adding the KO substrate.

-

Incubate the reaction at 37°C for a predetermined time within the linear range of the reaction.

-

Stop the reaction by adding the quenching solution.

-

Extract the vitamin K metabolites into the organic phase.

-

Evaporate the organic solvent and reconstitute the residue in a mobile phase compatible with HPLC.

-

Analyze the sample by reverse-phase HPLC with UV detection to quantify the amount of vitamin K produced.

-

Calculate the percentage of inhibition by comparing the activity in the presence of NMTT to a control without the inhibitor.

This protocol is a generalized procedure. For detailed steps, refer to established methodologies.[14]

Protocol 2: Aldehyde Dehydrogenase (ALDH) Inhibition Assay (Spectrophotometric)

Objective: To determine the inhibitory effect of NMTT on ALDH activity by measuring the production of NADH.

Materials:

-

Enzyme source: Purified ALDH or liver mitochondrial extract.

-

Substrate: Acetaldehyde or other suitable aldehyde substrate.

-

Cofactor: NAD+.

-

Reaction buffer (e.g., sodium phosphate (B84403) buffer, pH 7.4).

-

NMTT compound for testing.

Procedure:

-

In a cuvette, prepare a reaction mixture containing the reaction buffer and NAD+.

-

Add the enzyme source. For inhibition studies, pre-incubate the enzyme with various concentrations of NMTT.

-

Initiate the reaction by adding the aldehyde substrate.

-

Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the rate of NADH production.

-

Calculate the enzyme activity and the percentage of inhibition by NMTT.

This protocol is a generalized procedure. Specific concentrations and conditions may need to be optimized.[15][18]

Protocol 3: Measurement of PIVKA-II Levels in Patient Plasma

Objective: To assess the in vivo effect of NMTT-containing cephalosporins on vitamin K metabolism by measuring the levels of PIVKA-II.

Methodology:

-

Sample Collection: Collect blood samples from patients before and during treatment with an NMTT-containing cephalosporin. Prepare plasma or serum.

-

Assay Principle: Use a commercial immunoassay kit, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Chemiluminescent Microparticle Immunoassay (CMIA). These assays typically use monoclonal antibodies specific to the uncarboxylated prothrombin.

-

Procedure (Generalized for ELISA):

-

Coat a microplate with a capture antibody specific for PIVKA-II.

-

Add patient plasma or serum samples and standards to the wells.

-

Incubate to allow PIVKA-II to bind to the capture antibody.

-

Wash the plate to remove unbound proteins.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Incubate to allow the detection antibody to bind to the captured PIVKA-II.

-

Wash the plate again.

-

Add a substrate that produces a colored product when acted upon by the enzyme.

-

Measure the absorbance of the colored product using a microplate reader.

-

Determine the concentration of PIVKA-II in the samples by comparing their absorbance to a standard curve.

-

For specific instructions, always refer to the manufacturer's protocol for the chosen assay kit.[7][19]

Experimental Workflow Visualization

Figure 3: Experimental Workflow for Investigating NMTT Effects.

Conclusion

The this compound side chain of certain cephalosporins presents a significant liability in drug development due to its well-defined roles in causing hypoprothrombinemia and disulfiram-like reactions. A thorough understanding of the underlying mechanisms of enzyme inhibition is crucial for the safe use of these antibiotics and for the design of future cephalosporins with improved safety profiles. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and clinicians to further investigate and mitigate the risks associated with this structural moiety.

References

- 1. Mechanism of cephalosporin-induced hypoprothrombinemia: relation to cephalosporin side chain, vitamin K metabolism, and vitamin K status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. thebloodproject.com [thebloodproject.com]

- 4. Relationship between vitamin K1 2,3-epoxide and vitamin K1 in patients treated with N-methyl-thiotetrazole cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Association Between Cephalosporin and Hypoprothrombinemia: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Association Between Cephalosporin and Hypoprothrombinemia: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Effect of N-methyl-thiotetrazole on vitamin K epoxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A new cell culture-based assay quantifies vitamin K 2,3-epoxide reductase complex subunit 1 function and reveals warfarin resistance phenotypes not shown by the dithiothreitol-driven VKOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. europeanreview.org [europeanreview.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A comparative study of the inhibition of hepatic aldehyde dehydrogenases in the rat by methyltetrazolethiol, calcium carbimide, and disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Performance evaluation of serum PIVKA‐II measurement using HISCL‐5000 and a method comparison of HISCL‐5000, LUMIPULSE G1200, and ARCHITECT i2000 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bioassaysys.com [bioassaysys.com]

- 18. frontierspartnerships.org [frontierspartnerships.org]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 1-methyl-5-thiotetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methyl-5-thiotetrazole, a pivotal intermediate in the synthesis of various pharmaceuticals, notably cephalosporin (B10832234) antibiotics, is of significant interest to the drug development industry. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound. Detailed experimental protocols, quantitative data, and visual representations of the synthetic routes are presented to facilitate its preparation in a laboratory setting. The two core synthesis strategies discussed are the direct cyclization of methyl isothiocyanate with sodium azide (B81097) and the alkylation of 1H-tetrazole-5-thiol. This document aims to serve as a practical resource for researchers and professionals engaged in the synthesis and application of this important heterocyclic compound.

Introduction

1-methyl-5-thiotetrazole, also known by synonyms such as 1-methyl-1H-tetrazole-5-thiol and 5-mercapto-1-methyltetrazole, is a crucial building block in medicinal chemistry. Its incorporation into the side chains of cephalosporin antibiotics has been shown to influence their pharmacokinetic properties and biological activity. The synthesis of high-purity 1-methyl-5-thiotetrazole is therefore a critical step in the manufacturing of these life-saving drugs. This guide details two robust and widely employed synthetic methodologies, providing a comparative analysis of their respective advantages and challenges.

Synthesis Pathways

Two primary pathways for the synthesis of 1-methyl-5-thiotetrazole are outlined below. Each pathway is accompanied by a detailed experimental protocol and a summary of relevant quantitative data.

Pathway 1: From Methyl Isothiocyanate and Sodium Azide

This direct, one-pot synthesis is an efficient method for the preparation of 1-methyl-5-thiotetrazole. The reaction involves the [3+2] cycloaddition of methyl isothiocyanate with sodium azide.

A representative procedure for the synthesis of 1-substituted tetrazole-5-thiones is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add methyl isothiocyanate (1.0 mmol), sodium azide (1.2 mmol), and pyridine (B92270) (3.0 mmol) to water (3 mL).

-

Reaction Execution: Stir the mixture vigorously at room temperature for 2 hours.

-

Work-up and Purification: After the reaction is complete, the resulting mixture is extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by recrystallization.[1][2]

Pathway 2: Alkylation of 1H-Tetrazole-5-thiol

This two-step pathway involves the initial synthesis of 1H-tetrazole-5-thiol, followed by its methylation to yield the final product. This method offers an alternative route that can be advantageous depending on the availability of starting materials.

Step 2a: Synthesis of 1H-Tetrazole-5-thiol

A detailed experimental protocol for the synthesis of 1H-tetrazole-5-thiol from common starting materials like thiourea (B124793) and sodium azide would be presented here, based on established literature procedures.

Step 2b: N-Methylation of 1H-Tetrazole-5-thiol

An environmentally friendly methylation procedure using dimethyl carbonate (DMC) is described:

-

Reaction Setup: In a sealed reaction vessel, combine 1H-tetrazole-5-thiol (1.0 mmol), dimethyl carbonate (used as both reactant and solvent), and a catalytic amount of a suitable base such as 1,4-diazabicyclo[2.2.2]octane (DABCO).

-

Reaction Execution: Heat the mixture at a specified temperature (e.g., 160-180 °C) for a designated period. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the excess dimethyl carbonate is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica (B1680970) gel, to isolate 1-methyl-5-thiotetrazole.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 1-methyl-5-thiotetrazole.

| Parameter | Pathway 1 (from Methyl Isothiocyanate) | Pathway 2 (from 1H-Tetrazole-5-thiol) | Reference |

| Yield | 76-97% (for analogous 1-substituted tetrazole-5-thiones) | Varies depending on the specific methylating agent and conditions. | [1][2] |

| Melting Point | 125-128 °C | 125-128 °C | [3] |

| Appearance | White to off-white crystalline solid | White to off-white crystalline solid | |

| Molecular Formula | C₂H₄N₄S | C₂H₄N₄S | [4] |

| Molecular Weight | 116.15 g/mol | 116.15 g/mol | [4] |

Spectroscopic Characterization

The identity and purity of the synthesized 1-methyl-5-thiotetrazole can be confirmed by various spectroscopic techniques.

| Spectroscopy | Characteristic Data | Reference |

| ¹H NMR | A singlet corresponding to the methyl group protons is typically observed. In a published spectrum for a related compound, a singlet for the methyl group linked to the tetrazole ring appeared at 3.96 ppm. | [5] |

| ¹³C NMR | A signal for the methyl carbon and a signal for the carbon atom of the tetrazole ring are characteristic. In a related compound, the methyl carbon appeared at 33.87 ppm and the tetrazole carbon at 153.32 ppm. | [5] |

| IR (Infrared) | The IR spectrum shows characteristic absorption bands for the tetrazole ring and the C=S (thione) or S-H (thiol) group, depending on the tautomeric form. The tautomerism between the thione and thiol forms is an important aspect of its structure. | [4] |

Conclusion

This technical guide has detailed two primary synthetic pathways for the preparation of 1-methyl-5-thiotetrazole, a vital intermediate in the pharmaceutical industry. The direct cycloaddition of methyl isothiocyanate and sodium azide offers an efficient one-pot synthesis, while the alkylation of 1H-tetrazole-5-thiol provides a versatile alternative. The provided experimental protocols, quantitative data, and spectroscopic information are intended to equip researchers and drug development professionals with the necessary knowledge to synthesize and characterize this important compound effectively and safely. The choice of synthetic route will ultimately depend on factors such as starting material availability, scalability, and environmental considerations.

References

n-Methylthiotetrazole: A Comprehensive Technical Review of its Role in Coagulopathy

FOR IMMEDIATE RELEASE

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical overview of n-Methylthiotetrazole (NMTT), a heterocyclic compound of significant interest in the pharmaceutical sciences. This document elucidates its chemical properties, biological activity, and the experimental methodologies used to characterize its effects, with a particular focus on its impact on coagulation pathways.

Core Chemical and Physical Properties

This compound, also known as 1-Methyl-5-mercaptotetrazole, is a small molecule with the chemical formula C₂H₄N₄S.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 13183-79-4 | [1] |

| Molecular Weight | 116.15 g/mol | [1] |

| Synonyms | 1-Methyl-5-mercaptotetrazole, 1-Methyltetrazole-5-thiol, NMTT | [1] |

Mechanism of Action: Interference with the Vitamin K Cycle

The primary biological significance of this compound lies in its ability to induce hypoprothrombinemia, a condition characterized by a deficiency of prothrombin (Factor II) and other vitamin K-dependent clotting factors, leading to an increased risk of bleeding.[2][3][4] This effect is particularly relevant in the context of certain cephalosporin (B10832234) antibiotics that feature an NMTT side chain.[2][3][4]

The mechanism of NMTT-induced coagulopathy is centered on its inhibition of the enzyme Vitamin K epoxide reductase.[3][5][6][7] This enzyme is a critical component of the vitamin K cycle, responsible for regenerating the active, reduced form of vitamin K (vitamin K hydroquinone). Vitamin K hydroquinone (B1673460) is an essential cofactor for the enzyme γ-glutamyl carboxylase, which catalyzes the post-translational modification of vitamin K-dependent coagulation factors (Factors II, VII, IX, and X). This carboxylation is necessary for these factors to bind calcium and become functionally active in the coagulation cascade.

By inhibiting Vitamin K epoxide reductase, NMTT leads to a depletion of the active form of vitamin K, thereby impairing the synthesis of functional clotting factors.[4][5][6] This results in an increase in prothrombin time (PT) and can lead to clinically significant bleeding.[3][8]

Below is a diagram illustrating the Vitamin K cycle and the inhibitory action of this compound.

Quantitative Data on the Effects of NMTT-Containing Cephalosporins

Clinical and experimental studies have quantified the impact of NMTT-containing cephalosporins on coagulation parameters. The following table summarizes key findings from a study comparing the effects of different cephalosporins on prothrombin time and Factor VII activity.

| Cephalosporin | NMTT Side Chain | Change in Prothrombin Time (seconds) | Change in Factor VII Activity (%) |

| Cefamandole | Yes | Significant Increase | Significant Decrease |

| Ceftriaxone | No (but has a sulfhydryl group) | Significant Increase | Significant Decrease |

| Ceftazidime | No | No Significant Change | No Significant Change |

Data adapted from a study on the effects of different cephalosporins on hemostasis.[8]

Experimental Protocols

Synthesis of 1-Methyl-5-mercapto-1,2,3,4-tetrazole

A general method for the synthesis of 1-Methyl-5-mercapto-1,2,3,4-tetrazole involves the reaction of methyl isothiocyanate with sodium azide (B81097). The following is a representative protocol based on literature procedures.[9][10]

Materials:

-

Methyl isothiocyanate

-

Sodium azide

-

Phase transfer catalyst

-

Deionized water

-

Hydrochloric acid

-

Activated carbon

-

Hydrogen peroxide

Procedure:

-

In a reaction vessel, create a solution of sodium azide and a high-efficiency phase transfer catalyst in deionized water.

-

Slowly add methyl isothiocyanate to the solution while stirring.

-

Heat the reaction mixture to between 50-100°C for 1-10 hours.

-

After the reaction is complete, concentrate the solution, cool, and then acidify with hydrochloric acid to precipitate the crude product.

-

Collect the crude 1-methyl-5-mercapto-1,2,3,4-tetrazole by filtration.

-

For purification, dissolve the crude product in an alkaline solution (pH 8-10).

-

Decolorize the solution with activated carbon and filter to remove impurities.

-

Re-acidify the filtrate to precipitate the product.

-

Further recrystallize the product from a solution of hydrogen peroxide and water.

-

Collect the purified product by filtration and dry under vacuum.

Assessment of Plasma Coagulation Time (Prothrombin Time Assay)

The prothrombin time (PT) assay is a fundamental method to assess the extrinsic and common pathways of coagulation and is sensitive to deficiencies in vitamin K-dependent clotting factors. The following is a generalized protocol for an in vitro PT assay.[11][12]

Materials:

-

Test plasma (from subjects or pooled normal plasma)

-

Thromboplastin (B12709170) reagent (containing tissue factor and calcium)

-

Coagulometer

Procedure:

-

Collect whole blood into a tube containing a citrate (B86180) anticoagulant.

-

Prepare platelet-poor plasma by centrifuging the blood sample.

-

Pre-warm the plasma sample and the thromboplastin reagent to 37°C.

-

In a cuvette placed in the coagulometer, mix the plasma with the thromboplastin reagent.

-

The coagulometer will automatically detect the formation of a fibrin (B1330869) clot and record the time in seconds. This is the prothrombin time.

-

Results are often expressed as an International Normalized Ratio (INR) to standardize results across different laboratories and reagents.

The workflow for assessing the effect of a compound like NMTT on plasma coagulation is depicted in the diagram below.

Conclusion

This compound is a molecule of considerable importance in drug development, primarily due to its inhibitory effect on the vitamin K cycle, which can lead to coagulopathy. Understanding its mechanism of action and having robust experimental protocols for its synthesis and the assessment of its biological effects are crucial for researchers and scientists in the pharmaceutical industry. This technical guide provides a foundational understanding of these key aspects of NMTT.

References

- 1. 5-Mercapto-1-methyltetrazole | C2H4N4S | CID 2723772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. thebloodproject.com [thebloodproject.com]

- 3. [Hemostasis disturbance caused by cephalosporins with an this compound side chain. A randomized pilot study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Coagulation disorders caused by cephalosporins containing methylthiotetrazole side chains] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of N-methyl-thiotetrazole on vitamin K epoxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of cephalosporin-induced hypoprothrombinemia: relation to cephalosporin side chain, vitamin K metabolism, and vitamin K status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cephalosporin-induced hypoprothrombinemia: is the this compound side chain the culprit? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN101781264A - Production method of 1-methyl-5-mercapto-1,2,3,4-tetrazole - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. In Vitro Analysis of Nanoparticle Effects on Plasma Coagulation Time - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. In Vitro Analysis of Nanoparticle Effects on Plasma Coagulation Time: Version 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

n-Methylthiotetrazole: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of n-Methylthiotetrazole (NMTZ). This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound. All quantitative data is summarized in clear, structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and the compound's known mechanism of action.

Introduction to this compound (NMTZ)

This compound (NMTZ), also known as 1-Methyl-5-mercaptotetrazole or 1-Methyltetrazole-5-thiol, is a heterocyclic compound containing a tetrazole ring with a methyl and a thiol group attached.[1][2] It is a crucial side chain in several third-generation cephalosporin (B10832234) antibiotics. The presence of the NMTZ moiety has been associated with certain physiological effects, most notably hypoprothrombinemia, due to its interference with the vitamin K cycle.[3][4][5] A thorough understanding of the solubility and stability of NMTZ is therefore critical for its handling, formulation, and the development of safe and effective pharmaceuticals.

Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that influences its absorption, distribution, and overall bioavailability. The following sections detail the solubility profile of NMTZ in various solvents.

Quantitative Solubility Data

The solubility of NMTZ has been experimentally determined in a range of solvents at various temperatures. The following table summarizes the mole fraction solubility (x) of NMTZ.

| Temperature (K) | Water | Methanol | Ethanol | 1-Propanol | 2-Propanol | 1-Butanol | 2-Butanol | DMF |

| 283.15 | 0.0158 | 0.1132 | 0.0578 | 0.0389 | 0.0312 | 0.0287 | 0.0233 | 0.2899 |

| 288.15 | 0.0179 | 0.1245 | 0.0654 | 0.0441 | 0.0355 | 0.0328 | 0.0267 | 0.3087 |

| 293.15 | 0.0202 | 0.1368 | 0.0739 | 0.0499 | 0.0403 | 0.0374 | 0.0305 | 0.3288 |

| 298.15 | 0.0228 | 0.1502 | 0.0833 | 0.0564 | 0.0456 | 0.0425 | 0.0348 | 0.3503 |

| 303.15 | 0.0257 | 0.1648 | 0.0938 | 0.0637 | 0.0516 | 0.0482 | 0.0396 | 0.3734 |

| 308.15 | 0.0289 | 0.1807 | 0.1055 | 0.0718 | 0.0583 | 0.0546 | 0.0450 | 0.3982 |

| 313.15 | 0.0325 | 0.1980 | 0.1184 | 0.0809 | 0.0657 | 0.0618 | 0.0510 | 0.4248 |

| 318.15 | 0.0365 | 0.2168 | 0.1328 | 0.0910 | 0.0740 | 0.0698 | 0.0578 | 0.4534 |

| 323.15 | 0.0410 | 0.2373 | 0.1488 | 0.1023 | 0.0832 | 0.0788 | 0.0654 | 0.4841 |

| 328.15 | 0.0459 | 0.2596 | 0.1666 | 0.1148 | 0.0935 | 0.0888 | 0.0739 | 0.5171 |

Data adapted from the Journal of Chemical & Engineering Data.[5][6]

Qualitative solubility assessments indicate that NMTZ is also soluble in acetone (B3395972) and chloroform, and partially soluble in water.[7] Another source confirms its solubility in water and ethanol.[8]

Experimental Protocol: Shake-Flask Solubility Determination

The "gold standard" for determining equilibrium solubility is the shake-flask method.[9][10] The following protocol provides a detailed methodology for this experiment.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid, high purity)

-

Solvent of interest (e.g., water, ethanol, methanol)

-

Glass vials or flasks with airtight seals

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid NMTZ to a series of vials containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to the desired temperature. Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of NMTZ.

-

Data Analysis: Calculate the solubility of NMTZ in the solvent at the tested temperature, expressing the result in appropriate units (e.g., mg/mL, mol/L).

Caption: The vitamin K cycle and the point of inhibition by NMTZ.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound for professionals in the pharmaceutical sciences. The quantitative solubility data and detailed experimental protocols for solubility and stability testing serve as a practical resource for formulation development and quality control. Furthermore, the visualization of the compound's mechanism of action in the vitamin K cycle offers valuable insight into its physiological effects. While general methodologies for stability testing are well-established, specific forced degradation studies on NMTZ are recommended to further elucidate its degradation profile and ensure the development of robust and stable pharmaceutical products.

References

- 1. biopharminternational.com [biopharminternational.com]

- 2. ijtsrd.com [ijtsrd.com]

- 3. forced degradation study: Topics by Science.gov [science.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. GSRS [precision.fda.gov]

An In-depth Technical Guide to the Discovery and History of the n-Methylthiotetrazole Side Chain

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The n-Methylthiotetrazole (NMTT) side chain, a pivotal structural component in several second and third-generation cephalosporin (B10832234) antibiotics, has a complex history intertwined with significant advancements in antibacterial therapy and the subsequent discovery of notable adverse effects. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological implications of the NMTT moiety. It details the historical context of its incorporation into cephalosporins, the mechanisms behind its associated coagulopathies and disulfiram-like reactions, and provides detailed experimental protocols for investigating these effects. Quantitative data from key studies are summarized, and logical relationships are visualized to offer a clear and in-depth understanding for researchers and drug development professionals.

Discovery and Historical Development

The story of the NMTT side chain is intrinsically linked to the broader history of cephalosporin development. Following the discovery of the cephalosporin C nucleus in 1945, pharmaceutical companies embarked on a quest to synthesize more potent and broad-spectrum antibiotic derivatives.

While the precise first synthesis of 1-methyl-5-thiotetrazole (NMTT) is not definitively documented in readily available literature, its precursor, 5-methyltetrazole, was first synthesized by Oberhummer in 1933. The incorporation of the NMTT side chain into cephalosporins became prominent in the late 1970s and early 1980s. Key milestones in the development of NMTT-containing cephalosporins include:

-

Development of Cefamandole: Eli Lilly and Company played a significant role in the development of early cephalosporins. Cefamandole, a second-generation cephalosporin containing the NMTT side chain, was one of the early antibiotics in this class.

-

Discovery of Latamoxef (Moxalactam): In 1982, the Japanese pharmaceutical company Shionogi & Co., Ltd. discovered and launched latamoxef, the world's first oxacephem antibiotic, which also features the NMTT side chain.[1][2][3][4] This was a significant development in the expansion of the cephalosporin armamentarium.

The association between cephalosporins containing the NMTT side chain and adverse effects, particularly hypoprothrombinemia, began to be reported in the 1980s.[5] This discovery led to increased scrutiny and further research into the mechanism of action of this particular structural moiety.

Synthesis of the 1-Methyl-5-mercaptotetrazole (NMTT) Moiety

The NMTT side chain, chemically known as 1-methyl-5-mercaptotetrazole, can be synthesized through various chemical routes. A general synthetic pathway is outlined below.

References

- 1. atlas-medical.com [atlas-medical.com]

- 2. History and Global Brand: Harnessing science to treat challenging human diseases | Shionogi Inc. [shionogi.com]

- 3. History | About Shionogi | Shionogi & Co., Ltd. [shionogi.com]

- 4. History and values|Shionogi [shionogi.com]

- 5. thebloodproject.com [thebloodproject.com]

Spectroscopic Profile of n-Methylthiotetrazole: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for n-Methylthiotetrazole, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. This document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and a logical workflow for its spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound, also widely known as 1-Methyl-5-mercaptotetrazole. The compound exists in tautomeric forms, primarily the thione form (1-methyl-1,4-dihydro-5H-tetrazole-5-thione), which is reflected in the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~3.9 | Singlet | N-CH₃ |

| ~14.5 | Broad Singlet | N-H (of thione tautomer) |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~34 | N-CH₃ |

| ~163 | C=S (Thione) |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its key functional groups. The data presented below is consistent with the predominant thione tautomer in the solid state.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3441 | Broad | N-H Stretching |

| 3063, 2855 | Medium | C-H Stretching (methyl group) |

| ~2656 | Small | C-H Stretching |

| 1490 | - | N-H Bending |

| 1351 | - | Tetrazole ring vibration |

| 988 | - | Tetrazole ring vibration |

| 750-824 | - | C=S Stretching |

| 511 | - | N-H Rocking |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound and provides insights into its fragmentation pattern.

| m/z Ratio | Relative Intensity (%) | Assignment |

| 116 | 100 | [M]⁺ (Molecular Ion) |

| 73 | High | [M - N₂ - H]⁺ |

| 55 | Medium | [C₂H₃N₂]⁺ |

| 42 | Medium | [CH₂N₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.[2]

-

Instrumentation: A Bruker AC-300 spectrometer (or equivalent) is used for analysis.[3]

-

¹H NMR Parameters:

-

Acquisition Frequency: 300 MHz

-

Spectral Width: 0-15 ppm

-

Pulse Width: 30-45°

-

Relaxation Delay: 1-2 s

-

Number of Scans: 16-64

-

-

¹³C NMR Parameters:

-

Acquisition Frequency: 75 MHz

-

Spectral Width: 0-200 ppm

-

Pulse Width: 30-45°

-

Relaxation Delay: 2-5 s

-

Number of Scans: 1024-4096

-

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phase and baseline corrected. Peak integration is performed for the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: The solid sample of this compound is prepared as a KBr pellet. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.[3]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of a pure KBr pellet is recorded. The sample pellet is then placed in the sample holder, and the spectrum is recorded in the range of 4000-400 cm⁻¹.

-

Data Analysis: The absorption bands in the resulting spectrum are identified and assigned to their corresponding functional group vibrations.

Mass Spectrometry (MS)

-

Sample Preparation: The sample is introduced into the mass spectrometer, typically after separation by Gas Chromatography (GC). For GC-MS, the sample is dissolved in a volatile organic solvent.

-

Instrumentation: A GC-MS system equipped with an electron ionization (EI) source is utilized.

-

GC Parameters (Typical):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Analyzer: Quadrupole

-

Scan Range: m/z 40-400

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is then interpreted to confirm the structure of the compound.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of n-Methylthiotetrazole and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of n-Methylthiotetrazole (NMTT), a critical heterocyclic compound widely utilized as a key intermediate in the pharmaceutical industry, particularly in the synthesis of cephalosporin (B10832234) antibiotics. This document details various synthetic methodologies, presents quantitative data in a comparative format, and offers detailed experimental protocols for the synthesis of NMTT and its S-substituted derivatives. Additionally, it visualizes key synthetic pathways and the biological mechanism of NMTT's interaction with the Vitamin K cycle.

Core Synthesis of 1-Methyl-1H-tetrazole-5-thiol (NMTT)

The synthesis of NMTT, also known by its tautomeric form 1-methyl-1H-tetrazole-5-thione, is primarily achieved through the cyclization of a methyl-substituted thiourea (B124793) derivative with an azide (B81097) source. Two principal methods are highlighted below.

Method 1: From Methyl Isothiocyanate and Sodium Azide

A common and efficient route to NMTT involves the reaction of methyl isothiocyanate with sodium azide. This method is advantageous due to the ready availability of the starting materials.

Reaction Scheme:

CH₃-N=C=S + NaN₃ → C₂H₄N₄S

Method 2: From 4-Methylthiosemicarbazide

An alternative synthesis begins with 4-methylthiosemicarbazide, which undergoes diazotization and cyclization to form the tetrazole ring.

Synthesis of S-Substituted NMTT Derivatives

The thiol group at the 5-position of the NMTT ring provides a convenient handle for further functionalization, most commonly through alkylation, to produce a diverse range of S-substituted derivatives. These derivatives are crucial for modifying the pharmacokinetic and pharmacodynamic properties of parent drug molecules.

General Alkylation Reaction

The synthesis of S-substituted derivatives is typically achieved by reacting NMTT with an appropriate alkyl or benzyl (B1604629) halide in the presence of a base.

Reaction Scheme:

C₂H₄N₄S + R-X → C₂H₃N₄S-R + HX (where R is an alkyl or substituted alkyl group and X is a halide)

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthetic procedures for NMTT and a representative S-substituted derivative.

Table 1: Synthesis of 1-Methyl-1H-tetrazole-5-thiol (NMTT)

| Starting Material(s) | Reagents | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |

| Methyl Isothiocyanate, Sodium Azide | Pyridine | Water | Room Temperature | 76-97 | 125-128 | [1] |

| 4-Methylthiosemicarbazide, Benzyl Chloride | - | Ethanol | - | - | 122.5-125 | United States Patent 4110338 |

Table 2: Synthesis of S-Substituted NMTT Derivatives

| NMTT Derivative | Alkylating Agent | Base | Solvent | Reaction Conditions | Yield (%) | Reference |

| 1-Benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole | 1,3-dibromopropane | - | Tetrahydrofuran | - | - | [2] |

| 3-(1-Benzyl-1H-tetrazol-5-ylthio)-N,N-dipropylpropan-1-amine | 1-Benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole, Dipropylamine | - | - | - | 62 | [2] |

| (1R,4S,5S)-5-((3-hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol | 6-(3-hydroxypropyl)-6-azabicyclo[3.1.0]hex-3-en-2-ol | - | Water | 37°C, 7 days | 95 | [3] |

| 1-Phenyl-1H-tetrazole-5-thiol derivatives | Chloroacetone, Phenacyl bromide, Chloromethyl acetate | - | - | - | 90-95 | [4] |

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-1H-tetrazole-5-thiol from Methyl Isothiocyanate

Materials:

-

Methyl isothiocyanate

-

Sodium azide

-

Pyridine

-

Water

-

Hydrochloric acid (concentrated)

-

Magnesium sulfate

Procedure:

-

A mixture of methyl isothiocyanate and sodium azide is prepared in water.

-

Pyridine is added to the mixture, and the reaction is stirred at room temperature.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the aqueous layer is extracted with toluene.

-

The aqueous layer is then acidified to pH 1 with concentrated hydrochloric acid under ice cooling.

-

The resulting precipitate is filtered, dried, and recrystallized from chloroform to yield purified 1-methyl-1H-tetrazole-5-thiol.

Protocol 2: Synthesis of 1-Benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole

Materials:

-

1-Benzyl-1H-tetrazole-5-thiol

-

1,3-dibromopropane

-

Tetrahydrofuran (THF)

Procedure:

-

1-Benzyl-1H-tetrazole-5-thiol is dissolved in THF.

-

1,3-dibromopropane is added to the solution.

-

The reaction mixture is stirred, and the progress is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to yield 1-benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole.[2]

Protocol 3: General Procedure for the Synthesis of S-substituted NMTT derivatives via Thioalkylation

Materials:

-

1-substituted-1H-tetrazole-5-thiol

-

Alkyl halide (e.g., chloroacetone, phenacyl bromide)

-

Solvent (e.g., acetone, ethanol)

Procedure:

-

The 1-substituted-1H-tetrazole-5-thiol is dissolved in a suitable solvent.

-

The alkylating agent is added to the solution.

-

The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by TLC).

-

The solvent is evaporated, and the residue is worked up, which may involve extraction and washing.

-

The final product is purified by recrystallization or column chromatography.[4]

Visualizations

Synthetic Pathway for NMTT and an S-substituted Derivative

Caption: General synthetic scheme for NMTT and its S-substituted derivatives.

NMTT Inhibition of the Vitamin K Cycle

The NMTT side chain, present in several cephalosporin antibiotics, is known to cause hypoprothrombinemia by inhibiting the Vitamin K cycle. Specifically, NMTT is suggested to inhibit the enzyme Vitamin K epoxide reductase.[5] This inhibition disrupts the regeneration of the active form of Vitamin K, which is essential for the carboxylation of clotting factors.

Caption: NMTT-mediated inhibition of Vitamin K epoxide reductase in the Vitamin K cycle.

References

The Tetrazole Scaffold: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry.[1] Its unique physicochemical properties, particularly its ability to act as a bioisosteric replacement for the carboxylic acid group, have led to its incorporation into a wide array of therapeutic agents.[1][2] Tetrazole-containing compounds are metabolically stable and capable of engaging in various noncovalent interactions with biological targets, contributing to their diverse pharmacological activities.[1][3] This technical guide provides an in-depth exploration of the multifaceted biological activities of tetrazole derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Core Biological Activities of Tetrazole Compounds

Tetrazole derivatives have demonstrated a remarkable breadth of biological activities, positioning them as valuable leads in the development of novel therapeutics for a range of diseases.[4][5][6] The primary activities explored in this guide include anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, anticonvulsant, and antidiabetic effects.

Anticancer Activity

Tetrazole-containing compounds have shown significant promise as anticancer agents, with various derivatives exhibiting potent cytotoxic and antiproliferative effects against numerous cancer cell lines.[7][8] Their mechanisms of action are diverse and often involve the disruption of fundamental cellular processes required for cancer cell growth and survival.

One key mechanism is the inhibition of tubulin polymerization.[9] Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis. Certain tetrazole derivatives have been shown to bind to the colchicine (B1669291) site on tubulin, preventing its polymerization into microtubules.[9]

Table 1: Anticancer Activity of Representative Tetrazole Compounds

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| 5-pyridyl-tetrazol-1-yl-indole derivatives | Glioblastoma (GBM) | IC50 | Not Specified | [9] |

| Tetrazole Hybrids | Various | Not Specified | Potent Activity | [8] |

| Semisynthetic tetrazolyl derivatives of natural compounds | Various | Not Specified | Promising Agents | [7] |

Antibacterial Activity

The rise of antibiotic resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action. Tetrazole derivatives have emerged as a promising class of compounds with activity against a range of Gram-positive and Gram-negative bacteria.[5][10][11] Some tetrazole-based drugs, such as Cefamandole and Ceftezole, are already in clinical use.[5]

The antibacterial mechanism of some tetrazole derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[12]

Table 2: Antibacterial Activity of Representative Tetrazole Compounds

| Compound | Bacterial Strain | Activity Metric | Value (μg/mL) | Reference |

| Benzimidazole-tetrazole derivative (e1) | E. faecalis | MIC | 1.2 | [10] |

| Benzimidazole-tetrazole derivative (b1) | E. faecalis | MIC | 1.3 | [10] |

| Benzimidazole-tetrazole derivative (c1) | E. faecalis | MIC | 1.8 | [10] |

| N-ribofuranosyl tetrazole derivative (1c) | E. coli & S. aureus | MIC | 15.06 μM | [11] |

| N-ribofuranosyl tetrazole derivative (5c) | E. coli & S. aureus | MIC | 13.37 μM | [11] |

| Imide-tetrazole derivatives (1, 2, 3) | S. aureus & S. epidermidis (clinical) | MIC | 0.8 | [12] |

Antifungal Activity

Fungal infections, particularly those caused by opportunistic pathogens in immunocompromised individuals, are a growing global health concern. Tetrazole-containing compounds have demonstrated potent antifungal activity, with some derivatives showing efficacy against azole-resistant strains.[13][14][15]

The primary antifungal mechanism of many tetrazole derivatives is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6] Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.

Table 3: Antifungal Activity of Representative Tetrazole Compounds

| Compound | Fungal Strain | Activity Metric | Value (μg/mL) | Reference |

| Albaconazole derivative (D2) | Candida albicans | MIC | <0.008 | [13] |

| Albaconazole derivative (D2) | Cryptococcus neoformans | MIC | <0.008 | [13] |

| Albaconazole derivative (D2) | Aspergillus fumigatus | MIC | 2 | [13] |

| 2,5-disubstituted tetrazole (5c) | Candida albicans | High Inhibition (97-99%) | 16 - 0.0313 | [15] |

| 2,5-disubstituted tetrazole (5d) | Candida albicans | High Inhibition (97-99%) | 16 - 0.0313 | [15] |

Antiviral Activity

Tetrazole derivatives have also been investigated for their antiviral properties, showing activity against a variety of viruses, including Herpes Simplex Virus (HSV), influenza virus, and Human Immunodeficiency Virus (HIV).[16][17]

The antiviral mechanisms can vary. For instance, some tetrazole phosphonic acids inhibit the influenza virus transcriptase.[16] Other derivatives have been designed to target viral enzymes like HIV-1 integrase.[18]

Table 4: Antiviral Activity of Representative Tetrazole Compounds

| Compound | Virus | Target/Assay | Activity | Reference |

| 5-(Phosphonomethyl)-1H-tetrazole | Influenza A virus | Transcriptase Inhibition | Moderate | [16] |

| {5-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1H-tetrazol-1-yl}acetic acid | Influenza A (H1N1) | In vitro assay | Moderate | [17] |

| Tetrazole-containing quinolinone (PA-49) | Influenza A/WSN/33 | Replication Inhibition | IC50 = 0.47 µM |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Tetrazole-containing compounds have demonstrated significant anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[19][20][21] COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins.

Table 5: Anti-inflammatory Activity of Representative Tetrazole Compounds

| Compound Class | Assay | Activity Metric | Value | Reference |

| Tetrazole-containing pyrazoline (9b) | Carrageenan-induced paw edema | Ulcerogenic Liability (UI) | 0.5 | [19] |

| Tetrazole-containing pyrazoline (8b) | Carrageenan-induced paw edema | Ulcerogenic Liability (UI) | 0.75 | [19] |

| Tetrazole derivative (7c) | COX-2 Inhibition | IC50 | 0.23 µM | [22] |

| Tetrazole derivative (7c) | COX-2 Inhibition | Selectivity Index | 16.91 | [22] |

| 1,1-dimethyl-3-(phenyl (1H- tetrazol-1-yl) methyl amino urea] (V) | Carrageenan-induced paw edema | % Inhibition | Potential Activity | [20] |

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. Several tetrazole derivatives have shown potent anticonvulsant activity in preclinical models, suggesting their potential as novel antiepileptic drugs.[23][24][25]

The mechanism of action for many anticonvulsant tetrazoles involves the modulation of voltage-gated ion channels, such as sodium and calcium channels, in neurons.[19][26] By blocking these channels, the drugs reduce excessive neuronal firing and prevent seizure propagation.

Table 6: Anticonvulsant Activity of Representative Tetrazole Compounds

| Compound | Animal Model | Activity Metric | Value (mg/kg) | Reference |

| 1-(2-Methylbenzyl)-5-(o-tolyl)-1H-tetrazole (3h) | MES-induced seizures (mice) | ED50 | 12.7 | [24] |

| 6-substituted-[7][10][26]triazolo[3,4-a] (tetrazolo[5,1-a]) phthalazine (B143731) (14) | MES test | ED50 | 9.3 | [25] |

| 5-Substituted 1H-tetrazole (T1) | PTZ test | Not Specified | Significant Activity | [23] |

| 5-Substituted 1H-tetrazole (T3) | PTZ test | Not Specified | Significant Activity | [23] |

| 5-Substituted 1H-tetrazole (T7) | PTZ test | Not Specified | Significant Activity | [23] |

Antidiabetic Activity

Type 2 diabetes is a metabolic disorder characterized by hyperglycemia and insulin (B600854) resistance. Tetrazole derivatives have been identified as potent antidiabetic agents, with some compounds showing significantly higher activity than existing drugs like pioglitazone.[26][27][28]

A key mechanism of action for the antidiabetic effects of these compounds is the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[26][27][28]

Table 7: Antidiabetic Activity of Representative Tetrazole Compounds

| Compound | Target/Model | Activity Metric | Value | Reference |

| 5-[3-[6-(5-methyl-2-phenyl-4-oxazolyl-methoxy)-3-pyridyl]propyl]-1H-tetrazole | PPARγ | EC50 | 6.75 nM | [27] |

| 5-[3-[6-(5-methyl-2-phenyl-4-oxazolyl-methoxy)-3-pyridyl]propyl]-1H-tetrazole | KKAy mice | ED25 (glucose lowering) | 0.0839 mg/kg/d | [27] |

| 5-[3-[6-(5-methyl-2-phenyl-4-oxazolyl-methoxy)-3-pyridyl]propyl]-1H-tetrazole | Wistar fatty rats | ED25 (glucose lowering) | 0.0873 mg/kg/d | [27] |

| 5-[3-[6-(5-methyl-2-phenyl-4-oxazolyl-methoxy)-3-pyridyl]propyl]-1H-tetrazole | Wistar fatty rats | ED25 (lipid lowering) | 0.0277 mg/kg/d | [27] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of tetrazole compounds.

Synthesis of 5-Substituted-1H-Tetrazoles via [3+2] Cycloaddition

This protocol describes a general and widely used method for synthesizing the tetrazole core.

Materials:

-

Aryl or alkyl nitrile

-

Sodium azide (B81097) (NaN₃)

-

Catalyst (e.g., CuSO₄·5H₂O, silica (B1680970) sulfuric acid)[19][29]

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of the nitrile (1 mmol) in the chosen solvent (2 mL), add sodium azide (1-1.5 mmol) and the catalyst (e.g., 2 mol% CuSO₄·5H₂O or 100 mol% silica sulfuric acid).[19][29]

-

Stir the reaction mixture at room temperature, then raise the temperature to 110-140°C and maintain for 1-12 hours.[5][29]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add HCl (e.g., 10 mL of 4 M solution) and then ethyl acetate (10 mL).[29]

-

Separate the organic layer, wash with distilled water (2 x 10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[29]

-

Purify the crude product by recrystallization or column chromatography.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This assay is used to determine the lowest concentration of an antibacterial or antifungal agent that inhibits the visible growth of a microorganism.[10][18]

Materials:

-

Test tetrazole compound

-

Bacterial or fungal strain

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth for fungi

-

96-well microtiter plates

-

Spectrophotometer or plate reader

-

Sterile saline or PBS

-

0.5 McFarland standard

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform two-fold serial dilutions of the test compound in the broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well (except for a sterility control) with the microbial suspension. Include a growth control well (no compound).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[21][22]

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Test tetrazole compound

-

Carrageenan (1% w/v in saline)

-

Standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac)

-

Plethysmometer

-

Vehicle for compound administration

Procedure:

-

Fast the animals overnight with free access to water.

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Administer the test compound or the standard drug (positive control) intraperitoneally or orally. The control group receives the vehicle.

-

After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage of edema inhibition for each group compared to the control group.

Maximal Electroshock (MES) Seizure Test in Mice

This is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[4][14]

Materials:

-

Male mice (e.g., ICR strain, 20-25 g)

-

Test tetrazole compound

-

Standard anticonvulsant drug (e.g., Phenytoin, Carbamazepine)

-

Electroconvulsive shock apparatus with corneal electrodes

-

Saline solution

-

Vehicle for compound administration

Procedure:

-

Administer the test compound or the standard drug intraperitoneally or orally to groups of mice. The control group receives the vehicle.

-

At the time of peak effect of the drug, deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through corneal electrodes.

-

Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The absence of the tonic hindlimb extension is considered as protection.

-

Calculate the percentage of protected mice in each group and determine the median effective dose (ED₅₀).

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[5][30]

Materials:

-

Human recombinant COX-2 enzyme

-

Test tetrazole compound

-

COX assay buffer (e.g., Tris-HCl)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Fluorometric or colorimetric probe

-

96-well plate

-

Plate reader

Procedure:

-

Prepare a reaction mixture containing the COX assay buffer, heme, and the COX-2 enzyme in a 96-well plate.

-

Add the test compound at various concentrations to the wells. Include a control with no inhibitor and a positive control with a known COX-2 inhibitor (e.g., Celecoxib).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Measure the fluorescence or absorbance kinetically for 5-10 minutes.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

In Vitro Tubulin Polymerization Inhibition Assay

This assay assesses the effect of a compound on the assembly of tubulin into microtubules.[7][11]

Materials:

-

Purified tubulin protein

-

Tubulin polymerization buffer (e.g., G-PEM buffer)

-

GTP

-

Fluorescent reporter (e.g., DAPI) or a spectrophotometer to measure turbidity

-

Test tetrazole compound

-

Known tubulin inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel)

-

96-well plate

-

Plate reader pre-warmed to 37°C

Procedure:

-

Prepare a tubulin reaction mix on ice containing tubulin, polymerization buffer, and GTP.

-

Add the test compound at various concentrations, a known inhibitor, a known enhancer, or a vehicle control to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization by adding the ice-cold tubulin reaction mix to each well.

-

Immediately place the plate in the pre-warmed microplate reader and measure the fluorescence or absorbance at 340 nm over time (e.g., every minute for 60 minutes).

-

Plot the fluorescence/absorbance versus time to generate polymerization curves.

-

Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of tetrazole compounds are a result of their interaction with various cellular signaling pathways and molecular targets. The following diagrams illustrate some of the key mechanisms.

COX-2 Inhibition Pathway

Tubulin Polymerization Inhibition

Anticonvulsant Mechanism on Voltage-Gated Sodium Channels

PPARγ Agonism in Antidiabetic Activity

Antifungal Mechanism via Lanosterol 14α-Demethylase Inhibition

Conclusion

The tetrazole scaffold has unequivocally established its significance in the landscape of medicinal chemistry. The diverse and potent biological activities, spanning from anticancer to antidiabetic effects, underscore the versatility of this heterocyclic core. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data and detailed experimental protocols to aid researchers in their drug discovery and development endeavors. The elucidation of the underlying signaling pathways and mechanisms of action further empowers the rational design of next-generation tetrazole-based therapeutics with enhanced efficacy and safety profiles. The continued exploration of tetrazole chemistry holds immense promise for addressing a multitude of unmet medical needs.

References

- 1. Novel 5-substituted-1H-tetrazole derivatives as potent glucose and lipid lowering agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. soran.edu.iq [soran.edu.iq]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines [organic-chemistry.org]

- 13. Discovery of a Novel Potent Tetrazole Antifungal Candidate with High Selectivity and Broad Spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1H-Tetrazole synthesis [organic-chemistry.org]

- 15. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole [ouci.dntb.gov.ua]

- 25. researchgate.net [researchgate.net]